

Establishing the Impurity Profile of Ivermectin Drug Substance: A Comparative Guide

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Compound of Interest

Compound Name: 2,3-Dehydro-3,4-dihydro
ivermectin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for establishing the impurity profile of ivermectin drug substance. It is designed to assist researchers, scientists, and drug development professionals in selecting appropriate techniques and implementing robust experimental protocols for impurity identification, quantification, and control. The information presented is supported by experimental data from various studies.

Ivermectin, a semi-synthetic macrocyclic lactone, is a potent antiparasitic agent.^{[1][2][3]} Its complex structure, a mixture of no less than 90% 22,23-dihydroavermectin B1a (H2B1a) and no more than 10% 22,23-dihydroavermectin B1b (H2B1b), presents a significant challenge in impurity profiling.^[4] A thorough understanding of its impurity profile, including both process-related impurities and degradation products, is crucial for ensuring the quality, safety, and efficacy of the final drug product.^{[5][6]}

Comparison of Analytical Techniques for Ivermectin Impurity Profiling

The most common analytical techniques for ivermectin impurity profiling are based on chromatography and spectroscopy.^[1] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorse methods for separation and quantification, often coupled with Mass Spectrometry (MS) for identification and structural

elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the definitive structural characterization of isolated impurities.[1][4]

Analytical Technique	Principle	Advantages	Disadvantages	Typical Application
HPLC/UPLC	Differential partitioning of analytes between a stationary phase and a mobile phase.	Robust, reproducible, high resolution, well-established methods available.[7][8]	May require derivatization for detection of certain impurities, co-elution can be an issue.[7]	Routine quality control, quantification of known impurities, stability testing.
LC-MS/MS	Combines the separation power of LC with the mass analysis capabilities of MS.	High sensitivity and selectivity, provides molecular weight and structural information.[1]	Matrix effects can suppress ionization, higher instrument cost and complexity.	Identification of unknown impurities, characterization of degradation products.[2][3]
NMR Spectroscopy	Exploits the magnetic properties of atomic nuclei.	Provides detailed structural information for definitive identification of impurities.[1][4]	Lower sensitivity compared to MS, requires isolation of impurities.[4]	Structure elucidation of isolated process impurities and degradation products.[4]
HPTLC	Planar chromatography with a high-performance stationary phase.	High sample throughput, cost-effective.	Lower resolution and sensitivity compared to HPLC.	Screening of raw materials and finished products.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the analysis of ivermectin impurities.

Impurity/Parameter	Analytical Method	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Reported Levels
Ivermectin Assay	RP-HPLC	-	-	90.0% - 110.0% of labeled amount[9]
Any peak with RRT 1.3-1.5	RP-HPLC	-	-	Not more than 3.0%[9]
General Impurities	RP-HPLC	0.2 µg/mL[10]	0.6 µg/mL[10]	-
Ivermectin & Praziquantel	RP-HPLC	0.010 µg/mL (ivermectin)	0.033 µg/mL (ivermectin)	-
8a-oxo-H2B1a	USP Method	-	-	Up to 2.0% tolerated[11]

Experimental Protocols

RP-HPLC Method for Identification and Assay of Ivermectin and its Related Substances

This protocol is based on a validated stability-indicating HPLC method.[10]

Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.
- Zorbax Extend-C18 column (150 mm × 4.6 mm i.d., 3.5-µm particle size).[10]

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)

- Ivermectin Reference Standard

Chromatographic Conditions:

- Mobile Phase A: Water[10]
- Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)[10]
- Gradient Elution:
 - 0-5 min: 70% B
 - 5-20 min: 70-90% B
 - 20-25 min: 90% B
 - 25-26 min: 90-70% B
 - 26-30 min: 70% B
- Flow Rate: 1.5 mL/min[10]
- Column Temperature: 30 °C[10]
- Detection Wavelength: 245 nm[10]
- Injection Volume: 20 µL

Procedure:

- Standard Solution Preparation: Prepare a standard solution of Ivermectin Reference Standard in the mobile phase at a concentration of 0.6 mg/mL.
- Sample Solution Preparation: Prepare a sample solution of the ivermectin drug substance in the mobile phase at a concentration of 0.6 mg/mL.
- Chromatography: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

- Analysis: Identify the ivermectin peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the assay of ivermectin and the percentage of related substances.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may form during storage and handling.[\[2\]\[3\]](#) These studies are typically performed under various stress conditions as per ICH guidelines.[\[2\]\[12\]](#)

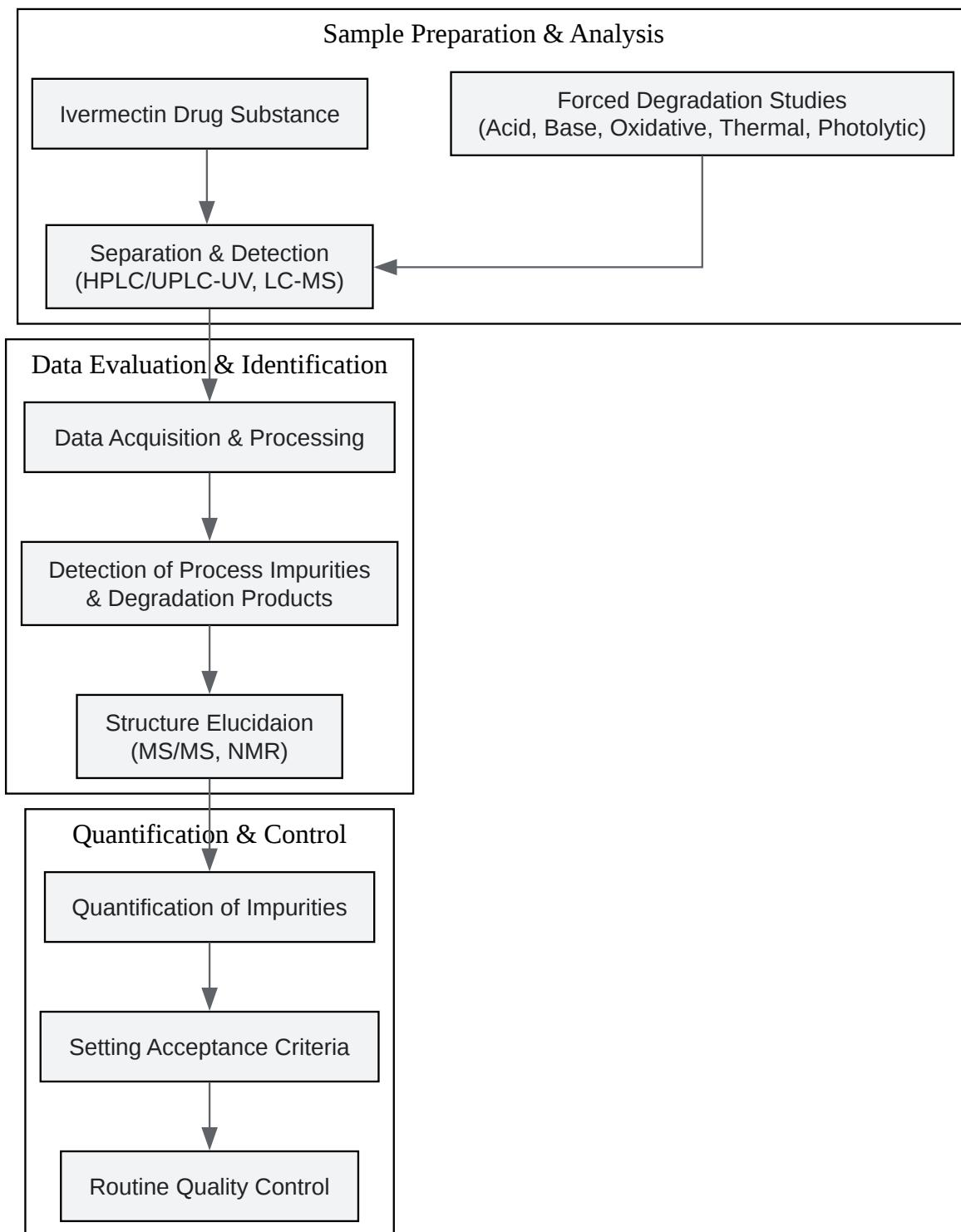
Stress Conditions:

- Acidic Hydrolysis: 0.05 M HCl for 5 hours.[\[12\]](#)
- Alkaline Hydrolysis: 0.025 M NaOH for 1 hour.[\[12\]](#)
- Oxidative Degradation: 5% H₂O₂ for 21 hours.[\[12\]](#)
- Thermal Degradation: Solid drug substance at 80 °C for 7 days.[\[12\]](#)
- Photolytic Degradation: Solid drug substance exposed to light irradiation (1.10 W/m²).[\[12\]](#)

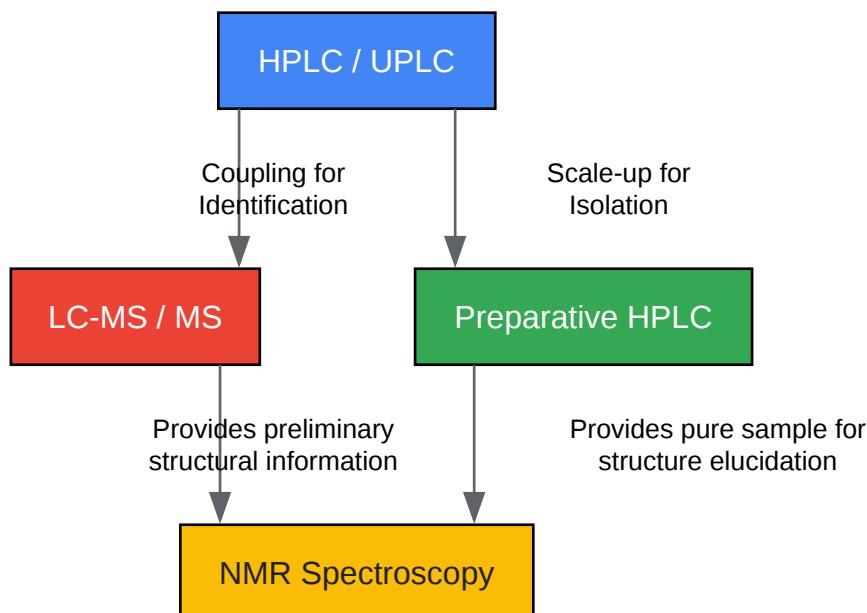
Procedure:

- Expose the ivermectin drug substance to the stress conditions outlined above.
- At appropriate time points, withdraw samples and dilute with a suitable solvent to the target concentration.
- Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method to separate and identify the degradation products.

Visualizations

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Caption: Workflow for establishing the impurity profile of ivermectin.



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Caption: Relationship between key analytical techniques for impurity profiling.

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